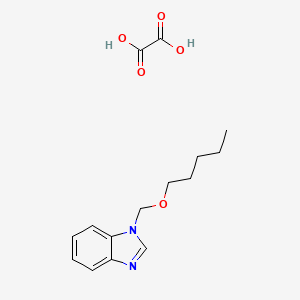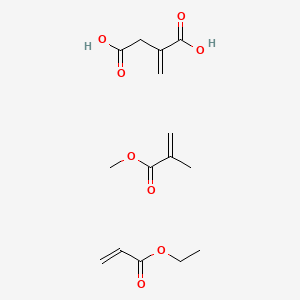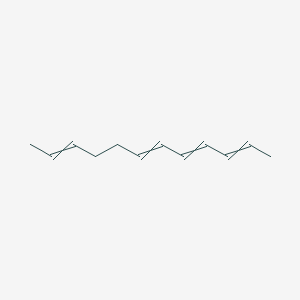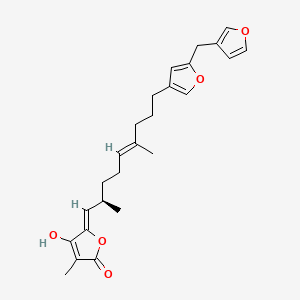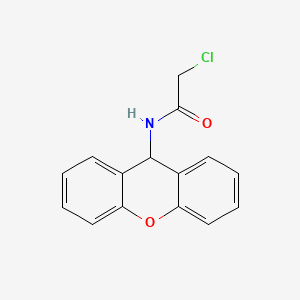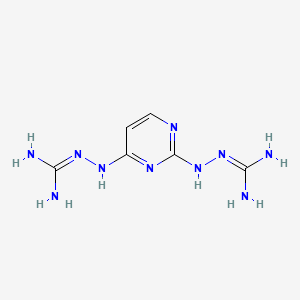
Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is a chemical compound that features a guanidine group linked to a pyrimidine ring. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleotides and several drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of a guanidine precursor with a pyrimidine derivative. One common method is the sequential one-pot approach, where N-chlorophthalimide, isocyanides, and amines are reacted to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This method offers high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thioureas or carbodiimides as starting materials. These compounds react with amines under the influence of thiophilic metal salts or coupling reagents to form guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for efficient and scalable production of guanidine compounds .
化学反应分析
Types of Reactions
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with guanidine derivatives under basic conditions.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
科学研究应用
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- has a wide range of applications in scientific research:
作用机制
The mechanism of action of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. In biological systems, guanidine derivatives can inhibit enzymes by binding to their active sites and disrupting their function .
相似化合物的比较
Similar Compounds
Pyrimido-pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their antibacterial and enzyme inhibitory properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is unique due to its specific combination of a guanidine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
31414-51-4 |
|---|---|
分子式 |
C6H12N10 |
分子量 |
224.23 g/mol |
IUPAC 名称 |
2-[[2-[2-(diaminomethylidene)hydrazinyl]pyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C6H12N10/c7-4(8)14-13-3-1-2-11-6(12-3)16-15-5(9)10/h1-2H,(H4,7,8,14)(H4,9,10,15)(H2,11,12,13,16) |
InChI 键 |
FEYFXAIAGRXAAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


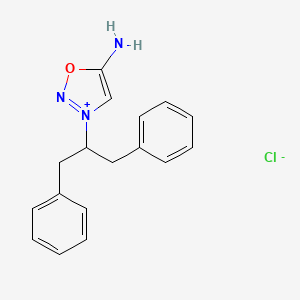

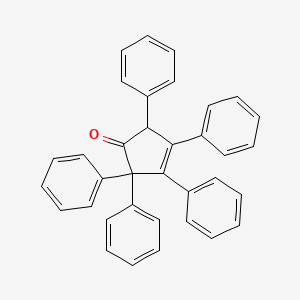

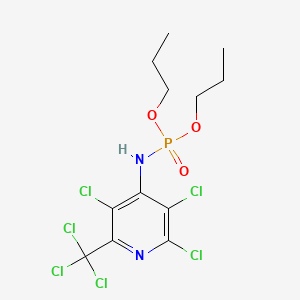
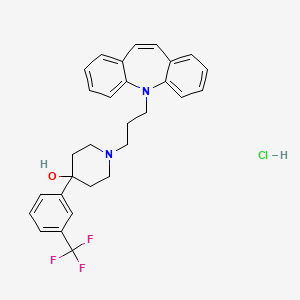
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)

